molecular formula C15H29NO2 B2614763 tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate CAS No. 2135339-94-3

tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate

Cat. No.: B2614763
CAS No.: 2135339-94-3
M. Wt: 255.402
InChI Key: CRRAZWQMTUUHPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate” is represented by the linear formula C15H29NO2 . The Inchi Code is 1S/C15H29NO2/c1-6-7-9-15(5)10-8-11-16(15)12-13(17)18-14(2,3)4/h6-12H2,1-5H3 .

Scientific Research Applications

Chemical Degradation

Research has explored the degradation pathways of methyl tert-butyl ether (MTBE), a compound related to tert-butyl 2-butyl-2-methylpyrrolidine-1-acetate, through the UV/H2O2 process. The study identified byproducts like tert-butyl formate (TBF) and other intermediates, offering insights into the organic carbon balance and mineralization of these compounds (Stefan, Mack, & Bolton, 2000).

Organic Chemistry and Synthesis

The tert-butyl group has been used in various chemical syntheses. For instance, a study by Treibs and Schulze (1970) demonstrated the butylation of pyrroles using tert-butyl acetate, highlighting its utility in organic synthesis (Treibs & Schulze, 1970). Another research by Iuchi, Obora, and Ishii (2010) detailed the alkylation of acetates using primary alcohols, where tert-butyl acetate played a crucial role (Iuchi, Obora, & Ishii, 2010).

NMR Tagging and Protein Research

O-tert-Butyltyrosine, a derivative, has been investigated for its application in NMR tagging in high-molecular-weight systems. Its unique properties facilitate the detection of narrow signals in NMR spectra, beneficial for protein research (Chen et al., 2015).

Catalysis and Selectivity

The use of tert-butyl groups in catalytic processes has been studied to understand reaction mechanisms and selectivity. For instance, research by Balcells et al. (2009) on Mn-catalyzed C-H oxidation elucidated the role of tert-butyl groups in enhancing selectivity and controlling access to the reactive center in catalysts (Balcells et al., 2009).

Novel Chemistry Concepts

The concept of acid proliferation involving tert-butyl derivatives has been explored. A study by Ichimura, Arimitsu, and Kudo (1995) discussed the acid-catalyzed fragmentation of tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, which acts as an acid amplifier (Ichimura, Arimitsu, & Kudo, 1995).

Environmental Applications

Research has also been conducted on the environmental aspects, such as the study on the degradation of MTBE with Fenton reagent, which implicates tert-butyl derivatives in the context of groundwater treatment (Burbano, Dionysiou, Suidan, & Richardson, 2005).

Properties

IUPAC Name

tert-butyl 2-(2-butyl-2-methylpyrrolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-6-7-9-15(5)10-8-11-16(15)12-13(17)18-14(2,3)4/h6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRAZWQMTUUHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCCN1CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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